Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate
Description
Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a synthetic organic compound characterized by a furan-carboxylate core linked to a substituted piperidine moiety. The oxalate counterion improves solubility for pharmaceutical applications. While the compound’s exact therapeutic target remains under investigation, its structural analogs have shown activity in modulating G-protein-coupled receptors (GPCRs) and kinase inhibition pathways .
Properties
IUPAC Name |
methyl 5-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6.C2H2O4/c1-25-19-10-17(11-20(12-19)26-2)15-28-14-16-6-8-23(9-7-16)13-18-4-5-21(29-18)22(24)27-3;3-1(4)2(5)6/h4-5,10-12,16H,6-9,13-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSITQAPOWSTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=C(O3)C(=O)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring, a furan moiety, and a methoxybenzyl group, which are characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions:
- Bromination of Furan : The initial step involves brominating furan to introduce reactive sites.
- Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The brominated furan is coupled with the piperidine derivative using bases such as potassium carbonate.
- Introduction of Dimethoxybenzyl Group : This is achieved via etherification reactions.
The biological activity of this compound may involve interaction with various biological targets:
- Receptor Modulation : Similar compounds have been shown to act as modulators of neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular signaling.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of immune responses.
- Neuroprotective Activity : Ability to protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.
Comparative Studies
A comparative analysis of related compounds reveals the following insights into their biological activities:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anti-inflammatory | COX inhibition |
| Compound B | Neuroprotective | Antioxidant activity |
| Methyl 5... | Potentially neuroprotective | Receptor modulation |
Relevant Literature
- Pharmacological Studies : Preliminary studies have shown that compounds similar to Methyl 5... exhibit promising results in animal models for conditions such as anxiety and depression.
- Mechanistic Insights : Investigations into the compound's interaction with specific receptors indicate potential therapeutic applications in mental health disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperidine-linked furan derivatives. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Bioactivity : The oxalate salt exhibits superior GPCR modulation compared to the thiazolidine derivatives, likely due to its dimethoxybenzyl group, which facilitates membrane penetration .
Solubility: The oxalate counterion improves aqueous solubility (2.8 mg/mL) relative to the carboxylic acid analogs (0.5–1.2 mg/mL), making it more viable for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
